4-Amino-3-nitrophenylboronic acid
Overview
Description
4-Amino-3-nitrophenylboronic acid is an organic compound with the molecular formula C6H7BN2O4. It is a boronic acid derivative that features both an amino group and a nitro group attached to a phenyl ring. This compound is primarily used as a building block in organic synthesis, particularly in metal-catalyzed Suzuki coupling reactions .
Mechanism of Action
Target of Action
The primary target of 4-Amino-3-nitrophenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound interacts with the palladium catalyst to form new bonds .
Mode of Action
The mode of action of this compound involves two key processes: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the this compound, which is formally a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s interaction with the palladium catalyst leads to the formation of new carbon–carbon bonds .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of new organic compounds . For example, it can be used as a reactant to prepare difluoromethoxy-3-nitrobiphenyl-4-amine by coupling with 1-bromo-2-(difluoromethoxy)-benzene in the presence of a palladium catalyst .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the stability of the compound and its reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals in the reaction environment.
Biochemical Analysis
Biochemical Properties
4-Amino-3-nitrophenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki coupling reaction, where it acts as a reactant to prepare difluoromethoxy-3-nitrobiphenyl-4-amine by coupling with 1-bromo-2-(difluoromethoxy)-benzene in the presence of a palladium catalyst . This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The nature of these interactions is primarily catalytic, where the palladium catalyst aids in the transmetalation process, transferring the organic group from boron to palladium .
Cellular Effects
For instance, boronic acids can inhibit proteasome activity, leading to changes in cellular metabolism and gene expression . The specific impact of this compound on cell signaling pathways and gene expression remains to be fully elucidated.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound’s boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its mechanism of action . This binding can inhibit enzymes that rely on diol-containing substrates, thereby affecting various biochemical pathways. Additionally, the nitro group in the compound may participate in redox reactions, further influencing its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to be hygroscopic and can degrade in the presence of moisture . Long-term studies have shown that the stability of this compound is crucial for its sustained biochemical activity. Degradation products may have different effects on cellular function, which necessitates careful handling and storage of the compound in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert its intended biochemical effects. At high doses, it can cause adverse effects such as respiratory irritation, skin irritation, and eye damage . These toxic effects highlight the importance of determining the appropriate dosage for experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound can be metabolized through pathways that involve reduction of the nitro group and conjugation reactions . These metabolic processes can affect the compound’s activity and its impact on metabolic flux and metabolite levels. Understanding these pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s boronic acid group can facilitate its binding to specific proteins, influencing its localization and accumulation . These interactions are crucial for the compound’s biochemical activity and its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization is important for elucidating its mechanism of action and its impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-3-nitrophenylboronic acid can be synthesized through various methods. One common approach involves the nitration of 4-aminophenylboronic acid, followed by purification to obtain the desired product. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to prevent over-nitration .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes, followed by crystallization and purification steps to ensure high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-nitrophenylboronic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Coupling Reactions: It is commonly used in Suzuki coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products Formed
Reduction: 4-Amino-3-aminophenylboronic acid.
Substitution: Various substituted phenylboronic acid derivatives.
Coupling: Biphenyl derivatives.
Scientific Research Applications
4-Amino-3-nitrophenylboronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through Suzuki coupling reactions.
Biology: Employed in the development of boron-containing compounds for biological studies.
Medicine: Investigated for potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
4-Aminophenylboronic acid: Lacks the nitro group, making it less versatile in certain reactions.
3-Aminophenylboronic acid: The amino group is positioned differently, affecting its reactivity.
4-Nitrophenylboronic acid: Lacks the amino group, limiting its use in certain synthetic applications.
Uniqueness
4-Amino-3-nitrophenylboronic acid is unique due to the presence of both amino and nitro groups on the phenyl ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in organic synthesis .
Properties
IUPAC Name |
(4-amino-3-nitrophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BN2O4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3,10-11H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTXQNNJQZNKRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)N)[N+](=O)[O-])(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584649 | |
Record name | (4-Amino-3-nitrophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89466-07-9 | |
Record name | (4-Amino-3-nitrophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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